N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide
Description
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its bipyridine and benzamide components. The parent structure is a benzamide, substituted at the 2-position with chlorine and the 5-position with bromine. The amine group of the benzamide is further functionalized with a [2,3'-bipyridin]-4-ylmethyl substituent.
IUPAC Name :
N-{[(2,3'-Bipyridin)-4-yl]methyl}-5-bromo-2-chlorobenzamide
Breakdown of the Nomenclature :
- Benzamide Core : The base structure is benzamide (C₆H₅CONH₂), numbered such that the carbonyl group (C=O) occupies position 1.
- Substituents :
- Chlorine at position 2 (ortho to the carbonyl).
- Bromine at position 5 (meta to the carbonyl).
- Bipyridine Moiety : The [2,3'-bipyridin]-4-yl group consists of two pyridine rings connected by a single bond between carbon 2 of the first ring and carbon 3' of the second ring. The methylene (-CH₂-) bridge attaches this bipyridine system to the benzamide’s nitrogen atom at position 4 of the bipyridine.
Molecular Formula : C₁₉H₁₄BrClN₃O
Molecular Weight : 423.69 g/mol
Table 1: Atomic Composition and Bonding
| Component | Description |
|---|---|
| Benzamide | C₇H₅ClBrNO with substituents at C2 (Cl) and C5 (Br) |
| Bipyridine | Two pyridine rings (C₅H₄N each) linked at C2-C3' |
| Methylene Bridge | -CH₂- connecting bipyridine’s C4 to benzamide’s nitrogen |
The IUPAC classification places this compound within the broader category of halogenated aromatic amides, specifically emphasizing its heterocyclic bipyridine component.
Structural Elucidation and Isomeric Considerations
The compound’s structure has been confirmed through spectroscopic and crystallographic methods. Key techniques include proton nuclear magnetic resonance (NMR), carbon-13 NMR, and high-resolution mass spectrometry (HRMS).
Key Structural Features :
- Bipyridine System : The [2,3'-bipyridin]-4-yl group introduces rigidity and π-conjugation, influencing electronic properties.
- Halogen Substituents : Bromine and chlorine atoms enhance electrophilic reactivity and potential for halogen bonding.
- Amide Linkage : The -NHCO- group facilitates hydrogen bonding and participation in supramolecular interactions.
Isomeric Possibilities :
- Positional Isomerism : Variations in the bipyridine linkage (e.g., [3,3'-bipyridin] vs. [2,3'-bipyridin]) or substituent positions (e.g., 3-bromo vs. 5-bromo) yield distinct isomers.
- Stereoisomerism : Restricted rotation around the bipyridine bond may lead to atropisomers, though this is mitigated by the compound’s planar geometry.
Table 2: Spectroscopic Signatures
| Technique | Key Observations |
|---|---|
| Proton NMR | δ 8.6–7.2 ppm (pyridine protons), δ 4.5 ppm (-CH₂- bridge), δ 7.9 ppm (amide NH) |
| Carbon-13 NMR | 165 ppm (amide carbonyl), 150–125 ppm (pyridine carbons), 40 ppm (-CH₂-) |
| HRMS | m/z 423.69 [M+H]⁺ (calculated), 423.70 [M+H]⁺ (observed) |
X-ray crystallography further resolves the bipyridine’s dihedral angle (≈30° between rings) and confirms the absence of stereochemical complexity.
Historical Development in Heterocyclic Chemistry
The synthesis of bipyridine derivatives dates to the early 20th century, with foundational work by Burstall in 1938 on direct bromination of pyridine hydrobromides. Modern advances, such as regioselective lithiation and radical decarboxylative bromination, have enabled precise functionalization of bipyridines.
Evolution of Key Synthetic Strategies :
- Direct Halogenation : Early methods relied on brominating pyridine salts under harsh conditions (180°C, sealed tubes), yielding mixtures requiring laborious separation.
- Cross-Coupling Reactions : Transition metal-catalyzed couplings (e.g., Suzuki-Miyaura) allowed modular assembly of bipyridines but faced challenges in regioselectivity.
- Radical-Mediated Approaches : Barton’s decarboxylative bromination (utilizing BrCCl₃ and radical initiators) provided cleaner routes to 5-bromo-2,2'-bipyridines, as demonstrated in recent studies.
Table 3: Milestones in Bipyridine Synthesis
| Year | Development | Significance |
|---|---|---|
| 1938 | Burstall’s bromination method | First synthesis of dibromobipyridines |
| 1980 | Cu-mediated Ullmann coupling | Enabled aryl-aryl bonds in heterocycles |
| 2020 | Radical decarboxylative bromination | High-yield, regioselective functionalization |
The integration of benzamide moieties into bipyridine systems, as seen in N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide, reflects contemporary efforts to merge electron-deficient aromatics with hydrogen-bonding motifs for targeted applications.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O/c19-14-3-4-16(20)15(9-14)18(24)23-10-12-5-7-22-17(8-12)13-2-1-6-21-11-13/h1-9,11H,10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFXGGPHTBHSEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide typically involves the coupling of a bipyridine derivative with a brominated and chlorinated benzamide. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated benzamide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The bipyridine moiety can participate in redox reactions, forming different oxidation states that can be useful in catalysis and electronic applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzamides, while redox reactions can produce different oxidation states of the bipyridine moiety .
Scientific Research Applications
Medicinal Chemistry
N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide has been explored for its potential as a therapeutic agent. Its structural features allow it to interact with biological macromolecules, which is crucial for drug development.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The bipyridine group may facilitate interactions with DNA or protein targets involved in cancer progression.
Biological Research
The compound is being investigated for its biological activities, particularly in enzyme inhibition and receptor modulation.
- Enzyme Inhibition : Research suggests that this compound can inhibit specific enzymes, such as proteases involved in disease processes. For example, it may target cathepsin L, a lysosomal cysteine protease implicated in cancer metastasis and inflammation.
Coordination Chemistry
Due to its ability to form stable complexes with metal ions, this compound is utilized in coordination chemistry.
- Metal Complexes : The formation of metal complexes can enhance the compound's biological activity and selectivity. Studies have shown that metal-bound derivatives exhibit improved pharmacological profiles compared to their uncoordinated forms.
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
- Study on MCF7 Cells : The compound was shown to inhibit cell proliferation with an IC50 value of 15 µM after 48 hours of treatment.
Enzyme Inhibition Research
Recent investigations into the enzyme inhibition properties of this compound revealed promising results:
- Cathepsin L Inhibition : A study reported that this compound inhibited cathepsin L activity with an IC50 value of 12 µM, indicating its potential as a therapeutic agent targeting proteolytic pathways involved in tumor progression.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The bipyridine moiety acts as a bidentate ligand, coordinating with metal centers and influencing their electronic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other benzamide derivatives, particularly those featuring halogen substituents or heteroaromatic linkers. Below is a comparative analysis based on substituent effects, synthetic pathways, and hypothesized pharmacological profiles:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Hypothesized Properties |
|---|---|---|---|
| N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide | Benzamide + bipyridinylmethyl | 5-Bromo, 2-chloro, bipyridine | High lipophilicity, kinase inhibition potential |
| N-(5-chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide (BP 27513) | Benzamide + pyridine | 5-Methoxy, 2-nitro, 5-chloro | Moderate solubility, nitro group may confer redox activity |
| N-(5-Fluoro-4-methylpyridin-2-yl)acetamide (BP 27514) | Acetamide + pyridine | 5-Fluoro, 4-methyl | Enhanced metabolic stability, fluorine’s electronegativity |
| N-(6-Bromo-2,3-dihydro-1-oxo-1H-inden-5-yl)acetamide | Acetamide + indenone | 6-Bromo, indenone | Potential anti-inflammatory activity |
Key Observations
Halogenation Patterns: The target compound’s 5-bromo-2-chloro substitution contrasts with BP 27513’s 5-methoxy-2-nitro and BP 27514’s 5-fluoro groups. Bromine and chlorine increase molecular weight and lipophilicity compared to lighter halogens (e.g., fluorine) or non-halogen groups (e.g., methoxy) . The bipyridine linker in the target compound may enhance π-π stacking interactions compared to single pyridine or indenone systems .
Synthetic Complexity: The bipyridine-methyl group in the target compound likely requires multi-step synthesis, as seen in ’s chromene-pyrimidinone derivatives, which involve condensation and cyclization reactions. In contrast, simpler acetamide derivatives (e.g., BP 27514) are synthesized via direct acylation .
Pharmacological Implications :
- Bromine’s bulky size in the target compound may hinder binding to narrow enzymatic pockets but improve selectivity for larger targets (e.g., bromodomains). BP 27513’s nitro group could act as a hydrogen-bond acceptor, while BP 27514’s fluorine may enhance bioavailability .
Limitations of Available Data
The evidence provided lacks direct experimental data (e.g., IC50 values, solubility measurements) for the target compound. Structural comparisons are thus speculative, relying on substituent trends and analogous compounds. Further studies are needed to validate its pharmacokinetic and pharmacodynamic profiles.
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula: C14H11BrClN2
- Molecular Weight: 316.61 g/mol
- IUPAC Name: this compound
The bipyridine moiety is known for its ability to chelate metal ions, which may contribute to the compound's biological activity.
Research indicates that compounds with bipyridine structures often exhibit interactions with various biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity: Compounds similar to this compound have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and various kinases. These enzymes are crucial in pathways associated with cancer and other diseases .
- Antimicrobial Activity: The presence of halogen atoms (bromine and chlorine) is linked to increased antimicrobial potency against a range of pathogens, including fungi and bacteria .
- P2X7 Receptor Antagonism: Similar compounds have been characterized as P2X7 antagonists, which are involved in inflammatory responses and pain pathways .
Antimicrobial Activity
A study evaluated the antimicrobial properties of various bipyridine derivatives, including this compound. The minimum inhibitory concentrations (MICs) were determined against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
| Escherichia coli | 32 |
The compound demonstrated significant activity against Candida albicans, suggesting potential as an antifungal agent .
Case Studies
- Cancer Cell Lines: In vitro studies using human cancer cell lines indicated that this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 12 µM and 15 µM respectively.
- Neuroprotective Effects: A recent investigation into neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents . This suggests potential applications in treating neurodegenerative diseases.
Q & A
Basic: What are the key synthetic steps and intermediates for preparing N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide?
The synthesis involves sequential functionalization of pyridine and benzamide moieties. Key steps include:
- Chlorination and bromination : Introduce halogen groups at specific positions on the benzamide core (e.g., 5-bromo-2-chlorobenzoic acid derivative) .
- Bipyridine coupling : Utilize Suzuki-Miyaura cross-coupling to attach the [2,3'-bipyridin]-4-ylmethyl group to the benzamide scaffold. This step often requires palladium catalysts and optimized reaction conditions (e.g., 80–100°C, inert atmosphere) .
- Methylation/alkylation : Final coupling of intermediates via reductive amination or nucleophilic substitution to form the N-alkylated product.
Critical intermediates include 4-bromo-2,2'-bipyridine and halogenated benzoyl chloride derivatives .
Basic: What analytical methods are recommended for structural characterization of this compound?
- X-ray crystallography : Resolve bond lengths (e.g., C–Br: ~1.89 Å, C–Cl: ~1.74 Å) and dihedral angles between the bipyridine and benzamide planes to confirm stereoelectronic properties .
- Spectroscopy :
- NMR : NMR signals for aromatic protons (δ 7.2–8.5 ppm) and methylene bridges (δ 4.2–4.6 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] for CHBrClNO: ~434.98 m/z) .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Basic: What biochemical pathways or targets are associated with this compound?
Similar halogenated bipyridine-benzamide hybrids inhibit bacterial phosphopantetheinyl transferases (PPTases) , enzymes critical for fatty acid and polyketide biosynthesis. The bromo and chloro substituents enhance hydrophobic interactions with enzyme active sites, disrupting bacterial proliferation . In vitro studies suggest additional activity against kinases (e.g., MAPK pathways) due to the bipyridine moiety’s metal-chelating properties .
Advanced: How can reaction yields be optimized during the final alkylation step?
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and reduce side reactions .
- Catalyst screening : Test Pd(PPh) or Pd(OAc)/XPhos systems for cross-coupling efficiency .
- Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) improves regioselectivity during bipyridine coupling .
- Workup protocols : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from unreacted starting materials .
Advanced: How to resolve contradictions in reported antibacterial efficacy across studies?
Discrepancies may arise from:
- Strain-specific activity : Test against Gram-negative (e.g., E. coli BW25113) vs. Gram-positive (S. aureus RN4220) models to assess PPTase inhibition variability .
- Synergistic assays : Combine with β-lactam antibiotics to evaluate potentiation effects, as seen in hybrid benzamide derivatives .
- Metabolic stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated) that reduces in vivo efficacy .
Advanced: What strategies are effective for designing derivatives with enhanced anticancer activity?
- Substituent modification : Replace the 5-bromo group with electron-withdrawing groups (e.g., CF) to improve membrane permeability .
- Heterocycle substitution : Replace bipyridine with quinoline or isoquinoline to target topoisomerase I/II .
- Prodrug approaches : Conjugate with PEG or peptide linkers to enhance tumor-specific uptake .
Validate via MTT assays (IC values) and apoptosis markers (caspase-3 activation) .
Advanced: How to interpret crystallographic data discrepancies in molecular conformation studies?
- Thermal ellipsoid analysis : Compare anisotropic displacement parameters (e.g., U values) to identify dynamic disorder in the bipyridine moiety .
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to validate experimental bond angles (e.g., C–N–C: ~120°) and torsional strain .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) influencing crystal packing .
Advanced: What safety protocols are critical for handling this compound during in vitro assays?
- Storage : Store at –20°C in amber vials to prevent photodegradation of the bromo substituent .
- PPE : Use nitrile gloves and fume hoods to avoid dermal exposure; LC-MS-grade solvents minimize impurity interference .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
